Methyl 3-(1-aminocyclopropyl)benzoate
Overview
Description
“Methyl 3-(1-aminocyclopropyl)benzoate” is an organic compound that belongs to the benzoic acid esters family. It contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic ester, and 1 primary aliphatic amine .
Synthesis Analysis
The synthesis method of “this compound” involves taking methyl 3-cyanobenzoate as a raw material, reacting tetraisopropyl titanate with methyl 3-cyanobenzoate to form a complex, protecting ester groups in methyl 3-cyanobenzoate, performing addition reaction with ethyl magnesium bromide, and finally performing cyclization and reaction .Molecular Structure Analysis
“this compound” has a molecular weight of 191.23 g/mol . Its InChI Code is 1S/C11H13NO2/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11/h2-4,7H,5-6,12H2,1H3 .Chemical Reactions Analysis
“this compound” is used in the synthesis of many different compounds, as well as in the study of biochemical and physiological effects. It is also used in lab experiments to study the mechanism of action of various compounds.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Constrained ACC Derivatives : A remarkable cyclopropanation process involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and acetic anhydride led to the synthesis of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system. This process highlights a novel approach to creating fused tetracyclic hydantoin derivatives, comprising a new type of heterocyclic system (Szakonyi et al., 2002).
- Lewis Acid-Catalyzed Ring-Opening : Methyl 1-nitrocyclopropanecarboxylates underwent ring-opening with amine nucleophiles, catalyzed by Lewis acid, at room temperature. This methodology preserved enantiomeric purity and was applied in the synthesis of a dual serotonin/norepinephrine reuptake inhibitor, showcasing its potential in creating bioactive molecules (Lifchits & Charette, 2008).
Biological Activities and Applications
- Antimicrobial Activity : Novel arylazopyrazolones substituted with thiazolyhydrazone showed significant antimicrobial activity against various bacteria and fungi, demonstrating the potential of incorporating the core structure of Methyl 3-(1-aminocyclopropyl)benzoate into antimicrobial agents (Shah, 2014).
- Anti-Inflammatory Activity : Newly synthesized compounds with the this compound structure exhibited higher anti-inflammatory activity than the standard drug Indomethacin in an in vitro study, suggesting potential therapeutic applications in treating inflammation (Osarodion, 2020).
Medicinal Chemistry
- Adenosine Receptor Ligands with Antineuropathic Activity : A series of amino-3,5-dicyanopyridines, based on modifications of the core structure, resulted in compounds with high to good affinity for the human A1 adenosine receptor. These compounds, acting as inverse agonists and antagonists, showed potential in reducing neuropathic pain, highlighting the versatility of the this compound scaffold in drug development (Betti et al., 2019).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(1-aminocyclopropyl)benzoate is not well-understood. It’s known that benzoic acid esters can exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues .
Properties
IUPAC Name |
methyl 3-(1-aminocyclopropyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11/h2-4,7H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQQUXXDOGPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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